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Compound of Interest

Compound Name: 3-(Difluoromethoxy)phenol

Cat. No.: B1585933 Get Quote

An In-Depth Technical Guide to 3-(Difluoromethoxy)phenol for Advanced Research

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-(Difluoromethoxy)phenol, a key building

block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis,

characterization, and strategic applications, offering field-proven insights for researchers,

scientists, and drug development professionals.

Introduction: The Strategic Importance of the
Difluoromethoxy Moiety
The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug

design, utilized to fine-tune the physicochemical and pharmacokinetic properties of bioactive

molecules.[1][2] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a

particularly valuable moiety. It acts as a bioisostere for more common groups like the methoxy

or hydroxyl functionalities, offering a unique electronic profile and metabolic stability.[3][4]

3-(Difluoromethoxy)phenol serves as a critical starting material for incorporating this group

onto a phenolic scaffold. Its structure provides a reactive hydroxyl group, which can participate

in a variety of coupling reactions, making it an essential tool for medicinal chemists aiming to

modulate properties such as lipophilicity, metabolic resistance, and binding affinity in drug
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candidates.[1][5] For example, the difluoromethoxy group is a key component in compounds

like Razpipadon, a drug candidate investigated for neurological disorders.[6]

Core Physicochemical Properties
The fundamental properties of 3-(Difluoromethoxy)phenol are summarized below. This data

is essential for reaction planning, safety assessment, and analytical characterization.

Property Value Source(s)

Molecular Formula C₇H₆F₂O₂ [7][8][9][10]

Molecular Weight 160.12 g/mol [7][10][11]

CAS Number 88798-13-4 [8][9][10]

IUPAC Name 3-(difluoromethoxy)phenol [12]

Synonyms
alpha,alpha-Difluoro-3-

hydroxyanisole
[8]

Melting Point >110 °C [12]

Appearance N/A (Typically a solid) [9]

Synthesis and Mechanism
The synthesis of aryl difluoromethyl ethers, such as 3-(Difluoromethoxy)phenol, most

commonly proceeds through the O-difluoromethylation of a corresponding dihydroxybenzene

precursor. The core of this transformation is the reaction of a phenoxide with difluorocarbene

(:CF₂).[1]

Mechanistic Principle: Difluorocarbene Generation
Difluorocarbene is a highly reactive intermediate. A prevalent and reliable method for its in situ

generation involves the thermal decarboxylation of sodium chlorodifluoroacetate

(ClCF₂CO₂Na).[13] The phenoxide, formed by deprotonating the phenol with a suitable base,

acts as a nucleophile, trapping the electrophilic difluorocarbene to form the desired

difluoromethyl ether.[13]
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Experimental Protocol: O-Difluoromethylation of
Resorcinol
This protocol describes a representative method for synthesizing 3-(Difluoromethoxy)phenol
from resorcinol.

Materials:

Resorcinol (1,3-dihydroxybenzene)

Sodium Chlorodifluoroacetate

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl Acetate

Brine (saturated NaCl solution)

Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux

condenser under a nitrogen atmosphere, add resorcinol (1.0 equiv), cesium carbonate (1.5

equiv), and anhydrous DMF.

Expert Insight: Cesium carbonate is often chosen as the base because the large, soft

cesium cation enhances the nucleophilicity of the resulting phenoxide, facilitating the

reaction. DMF is a suitable polar aprotic solvent that effectively dissolves the reactants.

Reagent Addition: Add sodium chlorodifluoroacetate (1.5-2.0 equiv) to the stirring mixture.

Heating: Heat the reaction mixture to 100-120 °C. Vigorous bubbling (CO₂ evolution) should

be observed as the decarboxylation proceeds.[13]
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Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography

(TLC) to check for the consumption of the starting material.

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room

temperature. Dilute with water and transfer to a separatory funnel.

Extraction: Extract the aqueous phase three times with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine to

remove residual DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent in vacuo using a rotary evaporator.

Purification: Purify the resulting crude product by column chromatography on silica gel to

yield pure 3-(Difluoromethoxy)phenol.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of 3-(Difluoromethoxy)phenol.
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Spectroscopic and Analytical Profile
While specific spectra are proprietary, the structural features of 3-(Difluoromethoxy)phenol
give rise to predictable analytical signatures.

¹H NMR: Expected signals include aromatic protons in the region of 6.5-7.5 ppm. A key

feature is the triplet signal for the proton of the -OCHF₂ group around 6.5-7.0 ppm, with a

characteristic large coupling constant (J ≈ 73-75 Hz) due to coupling with the two fluorine

atoms. The phenolic -OH proton will appear as a broad singlet.

¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms being

split by the single proton of the difluoromethoxy group.

Mass Spectrometry: The molecular ion peak (M⁺) would be detected at m/z 160.12,

consistent with its molecular weight.

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-

3500 cm⁻¹ for the O-H stretch of the phenol, C-H stretches in the aromatic region (3000-

3100 cm⁻¹), C=C aromatic ring stretches (1500-1600 cm⁻¹), and strong C-F stretching bands

typically found in the 1000-1200 cm⁻¹ region.

Safety, Handling, and Storage
3-(Difluoromethoxy)phenol is a hazardous chemical and requires strict safety protocols.

Hazard Identification
The compound is classified with the following hazards:

H301: Toxic if swallowed.[8][12][14]

H315: Causes skin irritation.[7][8][12]

H318: Causes serious eye damage.[8][12]

H335: May cause respiratory irritation.[8][12]

H412: Harmful to aquatic life with long lasting effects.[8][12]
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Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

[15][16] An emergency eyewash station and safety shower must be immediately accessible.

[8]

Personal Protective Equipment:

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[8]

Eye Protection: Use chemical safety goggles and a face shield.[8]

Skin and Body: Wear a lab coat and appropriate protective clothing.[15]

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after

handling.[8][14]

Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][17]

Store locked up and away from incompatible materials such as strong oxidizing agents.[14]

[17]

First Aid Measures
Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT

induce vomiting.[8][14]

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated

clothing. Seek immediate medical attention.[8][14]

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact

lenses if possible. Seek immediate medical attention.[8]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585933#3-difluoromethoxy-phenol-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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